Tinidazole-d5
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Overview
Description
Tinidazole-d5 is a deuterated form of Tinidazole, a synthetic nitroimidazole derivative. It is primarily used as an antibacterial and antiprotozoal agent. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic and metabolic studies, as it helps in tracing the drug’s behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tinidazole-d5 involves the incorporation of deuterium atoms into the Tinidazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Tinidazole molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled environments to ensure the incorporation of deuterium atoms. The final product is then purified and tested for its isotopic purity and chemical stability .
Chemical Reactions Analysis
Types of Reactions: Tinidazole-d5 undergoes various chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Oxidation: The sulfur atom in the molecule can undergo oxidation to form sulfoxides or sulfones.
Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Reduction: Amino derivatives of this compound.
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Tinidazole-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolism of Tinidazole. The deuterium labeling helps in distinguishing the drug from its metabolites.
Biology: Employed in studies involving the interaction of Tinidazole with biological molecules and its distribution in tissues.
Medicine: Used in clinical research to understand the drug’s behavior in the human body, including absorption, distribution, metabolism, and excretion.
Mechanism of Action
Tinidazole-d5 exerts its effects through the reduction of its nitro group by ferredoxin-mediated electron transport systems in anaerobic organisms. This reduction generates free nitro radicals, which cause damage to the DNA of the microorganisms, leading to cell death. The primary molecular targets are the DNA and other critical cellular components of the anaerobic bacteria and protozoa .
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar antiprotozoal and antibacterial properties.
Ornidazole: A nitroimidazole used for similar indications as Tinidazole.
Secnidazole: A nitroimidazole with a longer half-life compared to Tinidazole.
Comparison:
Tinidazole vs. Metronidazole: Tinidazole has a longer half-life and is often preferred for single-dose treatments. It also has a slightly broader spectrum of activity.
Tinidazole vs. Ornidazole: Both have similar efficacy, but Tinidazole is more commonly used in clinical practice.
Tinidazole vs. Secnidazole: Secnidazole’s longer half-life allows for less frequent dosing, but Tinidazole is preferred for its established safety profile.
Tinidazole-d5 stands out due to its deuterium labeling, which provides unique advantages in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2-methyl-5-nitro-1-[2-(1,1,2,2,2-pentadeuterioethylsulfonyl)ethyl]imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3/i1D3,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLSLZFTEKNLFI-WNWXXORZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])S(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.